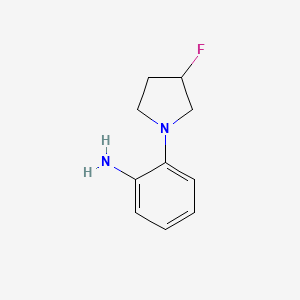

2-(3-Fluoropyrrolidin-1-yl)aniline

説明

2-(3-Fluoropyrrolidin-1-yl)aniline is a fluorinated pyrrolidine derivative . The dihedral angle between the best planes of the benzene and pyrrolidine rings is 62.6° . The crystal packing features intermolecular N-H⋯F hydrogen bonds .

Synthesis Analysis

The synthesis of fluorinated pyrrolidine derivatives like this compound has been studied . Asymmetric syntheses of enantiopure trans-3,4-difluoropyrrolidines have been prepared by the introduction of fluorine at both centers in a single operation using catalysts whose chirality depends on organofluorine asymmetry .Molecular Structure Analysis

In the molecular structure of this compound, the dihedral angle between the best planes of the benzene and pyrrolidine rings is 62.6° . The crystal packing features intermolecular N-H⋯F hydrogen bonds .Physical And Chemical Properties Analysis

This compound is a fluorinated pyrrolidine derivative . It is slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether . This organic compound tends to darken when exposed to air and light .科学的研究の応用

Antimicrobial Activities

Compounds derived from 3-Fluoro-4-(4-phenylpiperazin-l-yl)aniline, through synthesis and treatment processes, have shown high anti-Mycobacterium smegmatis activity. These compounds, including Schiff bases, thiourea derivatives, thiazolidinone, thiazoline derivatives, carbothioamide derivative, 1,2,4-triazole, 1,3,4-thiadiazole, and 1,3-thiazolidinone derivatives, were evaluated for their antimicrobial effectiveness (Yolal et al., 2012).

Fluorescent Materials

The synthesis of highly fluorescent Boranil complexes by complexing Anils (aniline-imines) with boron(III) precursors resulted in Boranils with excellent quantum yields up to 90%. These compounds, upon further chemistry, can be grafted with photoactive modules acting as energy antennae for fluorescent materials (Frath et al., 2011).

Corrosion Inhibition

Ortho-substituted anilines, including 2-fluoroaniline, have been studied for their potential use as copper corrosion inhibitors in acidic environments. Their effectiveness increases with concentration, suggesting a relationship between structure and inhibition efficiency (Khaled & Hackerman, 2004).

Ligations for Biomolecular Labeling

Aniline catalysis activates aromatic aldehydes toward amine nucleophiles, enabling rapid and high-yielding ligations. This method allows for efficient labeling of peptides and proteins at neutral pH without excess components, offering a promising approach for biomolecular labeling (Dirksen & Dawson, 2008).

Safety and Hazards

Aniline compounds are known to be toxic and can cause harm if inhaled, swallowed, or in contact with skin . They may cause an allergic skin reaction, serious eye damage, and are suspected of causing genetic defects and cancer . They can also cause damage to organs through prolonged or repeated exposure .

作用機序

Target of Action

Similar compounds have been reported to target the voltage-gated sodium channels, specifically nav17 and Nav18 . These channels play a crucial role in the generation and conduction of action potentials in neurons, making them attractive targets for the treatment of pain .

Mode of Action

Compounds with similar structures have been reported to block nav17 and Nav18 channels . By blocking these channels, the compound could potentially inhibit the propagation of action potentials, thereby reducing the perception of pain.

Pharmacokinetics

The presence of fluorine in the molecule could potentially influence these properties . Fluorine is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds .

Result of Action

Based on its potential interaction with voltage-gated sodium channels, it could potentially alter neuronal excitability and signal transmission, leading to a reduction in the perception of pain .

特性

IUPAC Name |

2-(3-fluoropyrrolidin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2/c11-8-5-6-13(7-8)10-4-2-1-3-9(10)12/h1-4,8H,5-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPPXSCAVRTVOMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1F)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

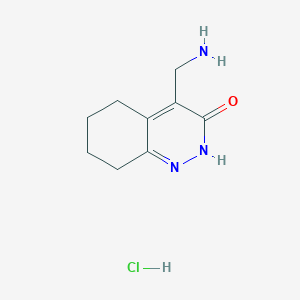

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-[(4-Methylphenyl)sulfonyl]-1H-indol-1-yl}acetic acid](/img/structure/B1531579.png)

amine](/img/structure/B1531582.png)

![1-[(3R,4S)-4-fluorooxolan-3-yl]piperazine](/img/structure/B1531585.png)

![1-[(1-fluorocyclopentyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1531587.png)

![3-[(4-Fluorophenyl)methyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one](/img/structure/B1531590.png)

![1-[(4-Cyclobutylpiperazin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1531592.png)

![1-[(1-Hydroxycyclobutyl)methyl]azetidin-3-ol](/img/structure/B1531593.png)